molecular formula C12H14O3 B3262524 2,2,5-Trimethyl-2,3-dihydrobenzofuran-7-carboxylic acid CAS No. 35700-73-3

2,2,5-Trimethyl-2,3-dihydrobenzofuran-7-carboxylic acid

Cat. No.: B3262524
CAS No.: 35700-73-3
M. Wt: 206.24 g/mol
InChI Key: IZWOJXGLGRGZNL-UHFFFAOYSA-N
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Description

2,2,5-Trimethyl-2,3-dihydrobenzofuran-7-carboxylic acid is a chemical compound with the molecular formula C12H14O3. It is a derivative of benzofuran, a heterocyclic compound known for its wide range of biological and pharmacological activities

Preparation Methods

The synthesis of 2,2,5-Trimethyl-2,3-dihydrobenzofuran-7-carboxylic acid typically involves the following steps:

Chemical Reactions Analysis

2,2,5-Trimethyl-2,3-dihydrobenzofuran-7-carboxylic acid can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Mechanism of Action

The mechanism of action of 2,2,5-Trimethyl-2,3-dihydrobenzofuran-7-carboxylic acid is not fully understood. its derivatives are known to interact with various molecular targets and pathways. For example, some benzofuran derivatives exhibit antimicrobial activity by inhibiting bacterial enzymes or disrupting cell membrane integrity . The specific molecular targets and pathways involved depend on the structure of the derivative and the type of biological activity being studied.

Comparison with Similar Compounds

2,2,5-Trimethyl-2,3-dihydrobenzofuran-7-carboxylic acid can be compared with other benzofuran derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can affect its chemical and biological properties

Properties

IUPAC Name

2,2,5-trimethyl-3H-1-benzofuran-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-7-4-8-6-12(2,3)15-10(8)9(5-7)11(13)14/h4-5H,6H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZWOJXGLGRGZNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)C(=O)O)OC(C2)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,5-Trimethyl-2,3-dihydrobenzofuran-7-carboxylic acid
Reactant of Route 2
2,2,5-Trimethyl-2,3-dihydrobenzofuran-7-carboxylic acid
Reactant of Route 3
2,2,5-Trimethyl-2,3-dihydrobenzofuran-7-carboxylic acid
Reactant of Route 4
Reactant of Route 4
2,2,5-Trimethyl-2,3-dihydrobenzofuran-7-carboxylic acid
Reactant of Route 5
2,2,5-Trimethyl-2,3-dihydrobenzofuran-7-carboxylic acid
Reactant of Route 6
Reactant of Route 6
2,2,5-Trimethyl-2,3-dihydrobenzofuran-7-carboxylic acid

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